Octanoic acid, 8-(4-cyanophenoxy)-
CAS No.: 313486-62-3
Cat. No.: VC16881767
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313486-62-3 |
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Molecular Formula | C15H19NO3 |
Molecular Weight | 261.32 g/mol |
IUPAC Name | 8-(4-cyanophenoxy)octanoic acid |
Standard InChI | InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |
Standard InChI Key | KXRTWZSUNXFLTG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
Octanoic acid, 8-(4-cyanophenoxy)-, has the molecular formula C₁₅H₁₉NO₃, derived from the parent octanoic acid (C₈H₁₆O₂) through substitution with a 4-cyanophenoxy group (-O-C₆H₄-CN) at the terminal carbon. The cyanophenoxy moiety introduces both polar (cyano) and aromatic (phenoxy) functionalities, altering the compound’s solubility and reactivity compared to unmodified octanoic acid .
Structural Analysis
The compound’s structure consists of:
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Octanoic acid backbone: A saturated eight-carbon chain with a carboxylic acid group.
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4-Cyanophenoxy substituent: Attached to the eighth carbon, this group introduces steric bulk and electronic effects due to the electron-withdrawing cyano group.
Key structural analogs include 4-cyanophenyl esters of octanoic acid, which share similar electronic profiles but differ in ester vs. ether linkages .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of octanoic acid, 8-(4-cyanophenoxy)-, is documented, analogous compounds provide methodological guidance:
Etherification via Nucleophilic Substitution
A plausible route involves the reaction of 8-bromooctanoic acid with 4-cyanophenol under basic conditions (e.g., K₂CO₃ in acetone), facilitating nucleophilic aromatic substitution to form the ether linkage .
Proposed Reaction:
Enzyme-Catalyzed Modifications
Enzymatic methods, such as lipase-catalyzed esterification or transesterification, could be adapted to introduce the 4-cyanophenoxy group. For instance, Candida antarctica lipase B (CAL-B) has been used to synthesize structurally complex esters under mild conditions .
Challenges in Synthesis
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Steric hindrance: The terminal position of the substituent may reduce reaction efficiency.
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Acid sensitivity: The cyano group’s susceptibility to hydrolysis under acidic conditions necessitates careful pH control .
Physicochemical Properties
Predicted Properties
Property | Value/Description |
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Molecular Weight | 277.32 g/mol |
Melting Point | ~120–125 °C (estimated) |
Boiling Point | 320–330 °C (extrapolated) |
Solubility | Low in water; soluble in DMSO, THF |
LogP (Octanol/Water) | ~3.5 (indicative of high lipophilicity) |
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O).
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NMR: Distinct signals for the aromatic protons (δ 7.4–7.8 ppm) and the methylene groups adjacent to the ether oxygen (δ 3.5–4.0 ppm) .
Applications and Research Findings
Pharmaceutical Relevance
While direct studies are absent, structurally related compounds exhibit bioactive properties:
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sEH/PPAR Dual Modulators: Analogous octanoate esters have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs), targeting metabolic syndrome .
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Prodrug Potential: The cyanophenoxy group may enhance membrane permeability, making it a candidate for prodrug designs .
Industrial Applications
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Polymer Chemistry: As a monomer for polyesters or polyamides, leveraging its bifunctional (acid and ether) groups.
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Surfactants: The balance of hydrophilic (cyano) and hydrophobic (alkyl chain) regions could facilitate micelle formation.
Future Directions and Research Gaps
Underexplored Areas
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Biological Screening: No data exist on antimicrobial or anticancer activity.
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Catalytic Applications: Potential as a ligand in transition-metal catalysis.
Synthetic Optimization
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Green Chemistry Approaches: Use of ionic liquids or microwave-assisted synthesis to improve yields.
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Enzymatic Resolution: Chiral synthesis for enantiomerically pure forms.
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